molecular formula C20H24N2O5 B11058138 Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate

Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate

Cat. No.: B11058138
M. Wt: 372.4 g/mol
InChI Key: ZPEIWMYCTJRMMK-UHFFFAOYSA-N
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Description

Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylpropanoic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 2-methoxyaniline under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy group, using reagents like sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: This compound has a similar structure but lacks the carbamate group, which may result in different chemical and biological properties.

    Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: This compound has a similar carbamate structure but with a different ester group, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl N-[2-methoxy-4-[3-(4-methoxyphenyl)propanoylamino]phenyl]carbamate

InChI

InChI=1S/C20H24N2O5/c1-4-27-20(24)22-17-11-8-15(13-18(17)26-3)21-19(23)12-7-14-5-9-16(25-2)10-6-14/h5-6,8-11,13H,4,7,12H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

ZPEIWMYCTJRMMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)OC

Origin of Product

United States

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